molecular formula C16H22N2O4 B13042114 Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate

Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B13042114
M. Wt: 306.36 g/mol
InChI Key: ZHONCGBDMURRRO-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused furo-pyridine core linked to a piperidine ring via a spiro junction. The tert-butyl carboxylate group at the 1'-position serves as a protective group for the piperidine nitrogen, facilitating synthetic manipulations.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl 7-hydroxyspiro[7H-furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)11-5-4-8-17-12(11)13(19)21-16/h4-5,8,13,19H,6-7,9-10H2,1-3H3

InChI Key

ZHONCGBDMURRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(O2)O)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the ester group can produce various amides or esters .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development .

Medicine

In medicine, tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate with structurally analogous spirocyclic derivatives, focusing on substituents, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

Key analogues include:

Tert-butyl 6'-(4-methoxybenzyl)-7'-methyl-3',5'-dioxo-spiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14df) Substituents: 4-methoxybenzyl and methyl groups. Impact: The methoxy group enhances lipophilicity, while the pyrano-furo-pyridone core introduces rigidity .

Tert-butyl 6'-(4-fluorobenzyl)-7'-methyl-3',5'-dioxo-spiro[piperidine-4,2'-pyrano[3',2':4,5]furo[3,2-c]pyridine]-1-carboxylate (14de) Substituents: 4-fluorobenzyl and methyl groups. Impact: The electron-withdrawing fluorine atom increases metabolic stability compared to methoxy derivatives .

Tert-butyl 2-chloro-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate Substituents: Chloro at position 2.

Physicochemical Properties

Compound Molecular Weight (g/mol) Yield (%) Key Substituents Notable Properties
Target compound ~325.4* N/A 7-hydroxy Polar, hydrogen-bond donor
14df ~543.6 64 4-methoxybenzyl, methyl High lipophilicity (logP ~3.2)
14de ~531.5 80 4-fluorobenzyl, methyl Enhanced metabolic stability
14dg ~529.6 64 Thiophen-2-ylmethyl Sulfur-containing, π-π interactions
13db ~441.5 72 Cyclobutyl, methyl Increased steric bulk
Tert-butyl 2-chloro derivative ~326.8 N/A 2-chloro Electron-withdrawing, steric hindrance

*Calculated based on molecular formula.

Key Observations

  • Substituent Effects :

    • Electron-donating groups (e.g., methoxy in 14df) increase lipophilicity but may reduce metabolic stability.
    • Electron-withdrawing groups (e.g., fluoro in 14de) enhance stability and modulate solubility.
    • Heterocyclic substituents (e.g., thiophene in 14dg) introduce unique binding motifs for target engagement .

Research Implications

The structural diversity of these spirocyclic compounds highlights their versatility in drug discovery. For instance:

  • The 7-hydroxy group in the target compound could serve as a pharmacophore for kinase inhibitors.
  • Analogues like 14de and 14df demonstrate how substituent tuning optimizes pharmacokinetic properties .

Biological Activity

Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate is a heterocyclic compound characterized by its unique spiro structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, and it possesses a complex spiro structure that contributes to its reactivity and biological interactions.

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit diverse pharmacological properties, including:

  • Neuroprotective Effects : Compounds in this class may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders such as anxiety and depression.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound could inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., muscarinic receptors) could lead to altered signaling pathways associated with mood regulation.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism may provide a mechanism for its anticancer effects.

Study 1: Neuroprotective Properties

A study conducted on similar spiro compounds demonstrated their ability to enhance neurotrophic factor release in neuronal cultures. The results indicated a significant increase in brain-derived neurotrophic factor (BDNF) levels upon treatment with these compounds, suggesting a mechanism through which they may exert neuroprotective effects.

CompoundBDNF Release (pg/mL)Control (pg/mL)
Test Compound150 ± 1050 ± 5

Study 2: Anticancer Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-712.5
A54910.0

These findings indicate that the compound may serve as a lead for further development into anticancer agents.

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